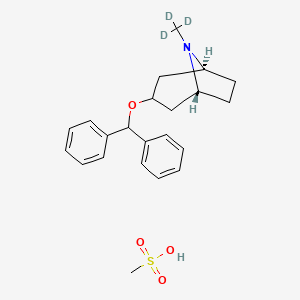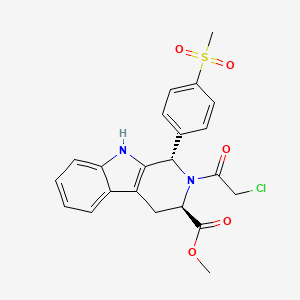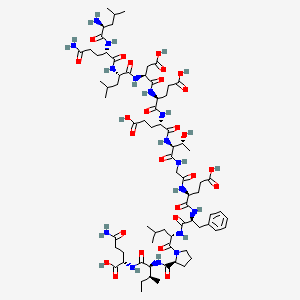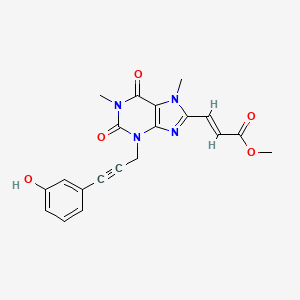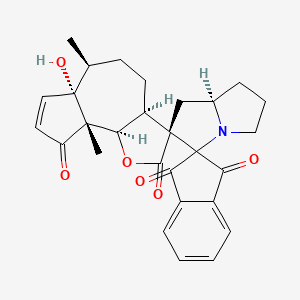
Anticancer agent 160
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anticancer agent 160 is a novel compound that has shown significant promise in the treatment of various cancers. This compound is part of a new generation of anticancer drugs designed to target specific molecular pathways involved in cancer cell proliferation and survival. Its unique chemical structure allows it to interact with specific proteins and enzymes within cancer cells, thereby inhibiting their growth and inducing apoptosis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of anticancer agent 160 involves a multi-step process that includes the formation of key intermediates through various organic reactions. The initial step typically involves the preparation of a core structure, which is then modified through a series of reactions such as alkylation, acylation, and cyclization. These reactions are carried out under controlled conditions, often requiring specific catalysts and solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow synthesis techniques. This method offers several advantages, including improved reaction control, higher yields, and enhanced safety. Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and flow rates, which are critical for the efficient production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Anticancer agent 160 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its anticancer properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled temperatures.
Substitution: Nucleophilic substitution reactions are carried out using reagents such as alkyl halides or sulfonates in the presence of a base.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique properties that may enhance its efficacy against different cancer types .
Applications De Recherche Scientifique
Anticancer agent 160 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the mechanisms of anticancer drugs and for developing new synthetic methodologies.
Biology: Researchers use it to investigate the cellular and molecular mechanisms of cancer cell death, including apoptosis and autophagy.
Medicine: Clinical trials are ongoing to evaluate its efficacy and safety in treating various cancers, including breast, lung, and colon cancers.
Industry: The compound is being explored for its potential use in the development of new anticancer therapies and drug delivery systems
Mécanisme D'action
Anticancer agent 160 exerts its effects by targeting specific molecular pathways involved in cancer cell survival and proliferation. It binds to and inhibits the activity of key enzymes and proteins, such as tyrosine kinases and topoisomerases, which are essential for cancer cell growth. This inhibition leads to the disruption of critical cellular processes, ultimately resulting in apoptosis. The compound also interferes with the DNA replication machinery, further preventing cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Benzimidazole-based compounds: These compounds share a similar mechanism of action by targeting DNA and inhibiting cell proliferation.
Coumarin derivatives: Known for their anticancer properties, these compounds also inhibit key enzymes involved in cancer cell growth.
Small-molecule tyrosine kinase inhibitors: These compounds specifically target tyrosine kinases, similar to anticancer agent 160, and are used in targeted cancer therapies.
Uniqueness: this compound stands out due to its unique chemical structure, which allows for more specific targeting of cancer cells with minimal effects on normal cells. This specificity reduces the side effects commonly associated with traditional chemotherapy drugs and enhances the compound’s overall efficacy .
Propriétés
Formule moléculaire |
C28H29NO6 |
|---|---|
Poids moléculaire |
475.5 g/mol |
InChI |
InChI=1S/C28H29NO6/c1-15-9-10-19-23(25(2)20(30)11-12-27(15,25)34)35-24(33)26(19)14-16-6-5-13-29(16)28(26)21(31)17-7-3-4-8-18(17)22(28)32/h3-4,7-8,11-12,15-16,19,23,34H,5-6,9-10,13-14H2,1-2H3/t15-,16+,19+,23+,25-,26-,27+/m0/s1 |
Clé InChI |
PTUHUUCAERNUDZ-CWMGOPMASA-N |
SMILES isomérique |
C[C@H]1CC[C@@H]2[C@H]([C@]3([C@]1(C=CC3=O)O)C)OC(=O)[C@]24C[C@H]5CCCN5C46C(=O)C7=CC=CC=C7C6=O |
SMILES canonique |
CC1CCC2C(C3(C1(C=CC3=O)O)C)OC(=O)C24CC5CCCN5C46C(=O)C7=CC=CC=C7C6=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


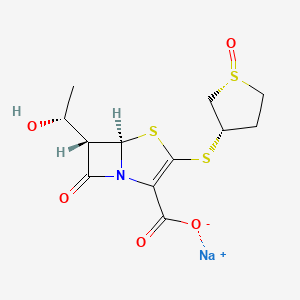
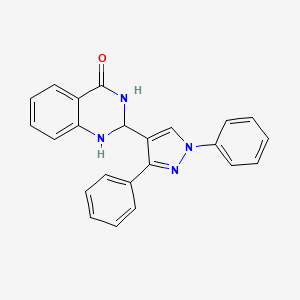
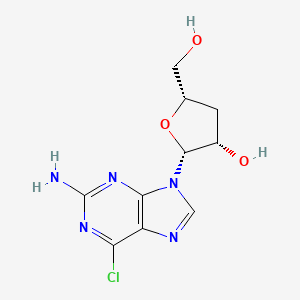
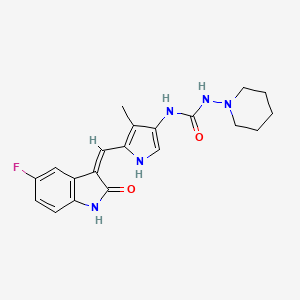
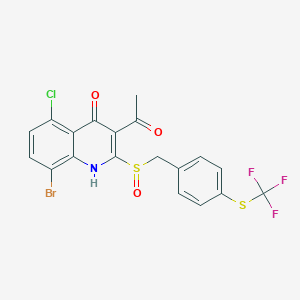
![4-[3-(Difluoromethyl)-4-[[2-(3,4,5-trifluorophenyl)phenyl]carbamoyl]pyrazol-1-yl]butanoic acid](/img/structure/B12388133.png)
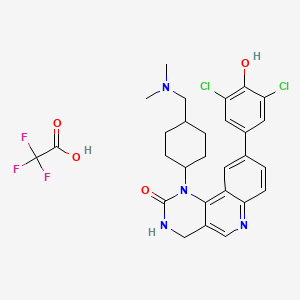
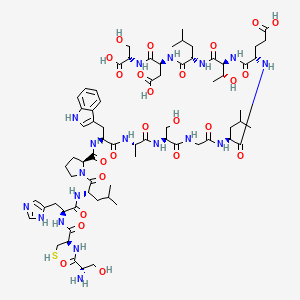
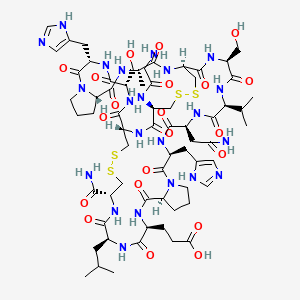
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388161.png)
